molecular formula C18H22N2O3S B5866536 5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5866536
M. Wt: 346.4 g/mol
InChI Key: KPLRCDBMBJQXCR-UHFFFAOYSA-N
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Description

5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzylidene intermediate and the subsequent cyclization to form the thioxodihydropyrimidine ring. Common reagents used in these reactions include aldehydes, ketones, and thiourea, under conditions that may involve acid or base catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a fully saturated thioxodihydropyrimidine .

Scientific Research Applications

5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione apart is its unique combination of functional groups and structural elements, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-10(2)13-8-12(11(3)7-15(13)23-6)9-14-16(21)19(4)18(24)20(5)17(14)22/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLRCDBMBJQXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=C2C(=O)N(C(=S)N(C2=O)C)C)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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